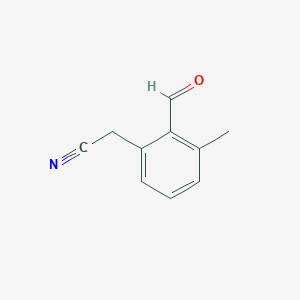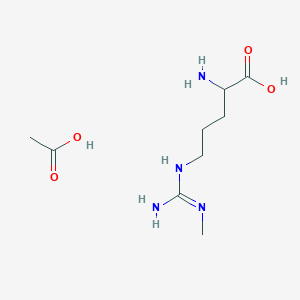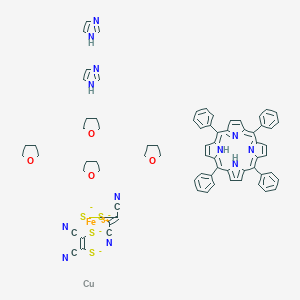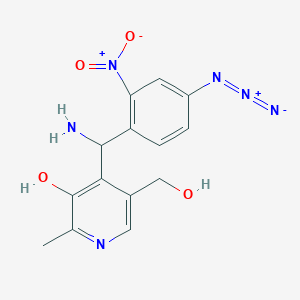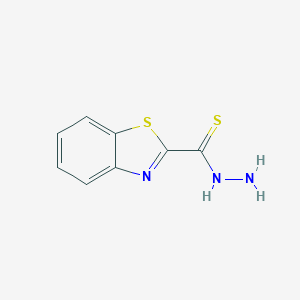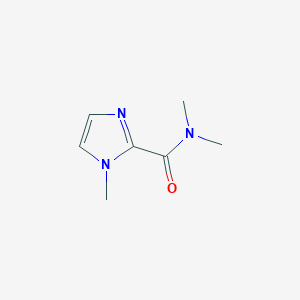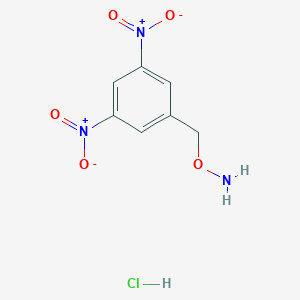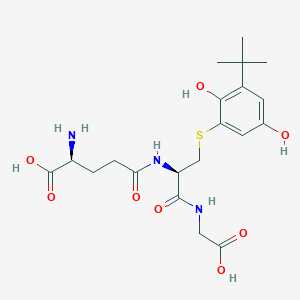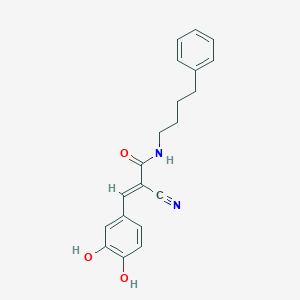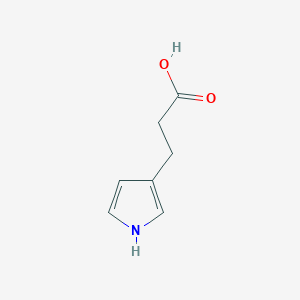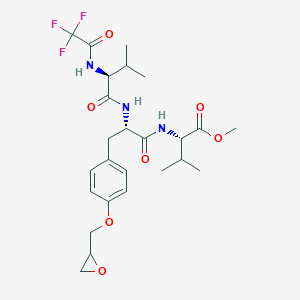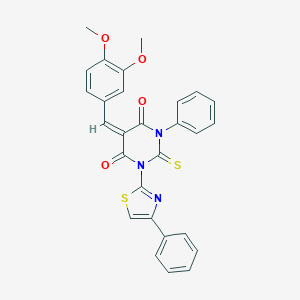
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound is also known as thiazolopyrimidinedione and is synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9. The compound also inhibits the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- are not fully understood. However, studies have shown that the compound has cytotoxic effects on cancer cells and induces apoptosis. The compound has also been shown to have catalytic activity in various reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- in lab experiments include its potential as an anticancer agent and its catalytic activity in various reactions. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo-. These include further studies on the compound's mechanism of action, its potential as a photochromic material, and its catalytic activity in various reactions. Additionally, further studies on the compound's potential as an anticancer agent and its toxicity are needed to fully understand its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- involves the reaction of 2-thioxo-4,5-dihydro-1H-imidazole-4,5-dione with 2-aminothiophenol and 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is purified using column chromatography.
Applications De Recherche Scientifique
The compound has shown potential in various scientific research applications, including drug discovery, material science, and catalysis. In drug discovery, the compound has been studied for its potential as an anticancer agent. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. In material science, the compound has been studied for its potential as a photochromic material. The compound has also been studied for its catalytic activity in various reactions.
Propriétés
Numéro CAS |
139356-82-4 |
|---|---|
Nom du produit |
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- |
Formule moléculaire |
C28H21N3O4S2 |
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H21N3O4S2/c1-34-23-14-13-18(16-24(23)35-2)15-21-25(32)30(20-11-7-4-8-12-20)28(36)31(26(21)33)27-29-22(17-37-27)19-9-5-3-6-10-19/h3-17H,1-2H3/b21-15+ |
Clé InChI |
SFTRBXBVUHVPIG-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Synonymes |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-phenyl-3-(4-phenyl-1,3-thi azol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



